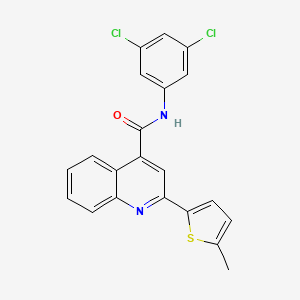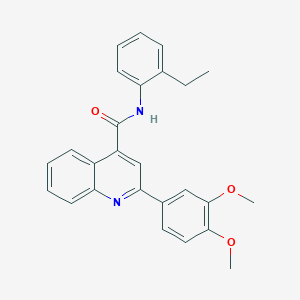
N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as DCTQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of molecules known as quinolinecarboxamides, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
The precise mechanism of action of N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood, but it is thought to exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer effects, N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to exhibit anti-inflammatory and anti-oxidant effects, as well as neuroprotective effects in models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is that it has been extensively studied in vitro and in vivo, and its biological effects have been well characterized. However, one limitation of N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is that it can be difficult to synthesize, which may limit its availability for use in research.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. One area of interest is the development of N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide derivatives with improved pharmacokinetic properties, which could enhance its potential as a therapeutic agent. Another area of interest is the elucidation of the precise mechanism of action of N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, which could provide insight into its biological effects and potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in animal models and human clinical trials.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and infectious disease research. In cancer research, N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to exhibit anti-proliferative and anti-tumor effects in vitro and in vivo, making it a promising candidate for further study as a potential cancer therapeutic.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-12-6-7-20(27-12)19-11-17(16-4-2-3-5-18(16)25-19)21(26)24-15-9-13(22)8-14(23)10-15/h2-11H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFFNKHPTDIKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethyl)-2-methylpyrimidin-4(3H)-one](/img/structure/B3733356.png)
![5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-cyclohexyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733369.png)
![5-(5-isopropyl-4-methoxy-2-methylphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733374.png)
![1-(4-fluorophenyl)-3,5-dimethyl-N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B3733379.png)
![4-{3-[5-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]benzyl}-1,4-diazepan-2-one](/img/structure/B3733389.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B3733392.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3733396.png)
![5-(1-allyl-5-methyl-1H-pyrazol-4-yl)-1-isobutyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733411.png)
![3-isopropyl-1-methyl-5-(2,4,5-trifluorophenyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733413.png)
![5-(4-fluoro-2-methoxyphenyl)-1-isopropyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733417.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B3733451.png)
![3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one](/img/structure/B3733457.png)
![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3733460.png)